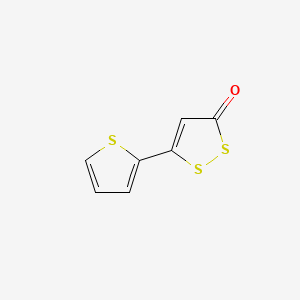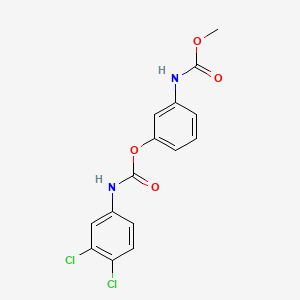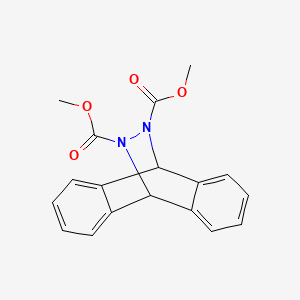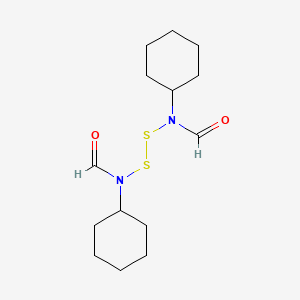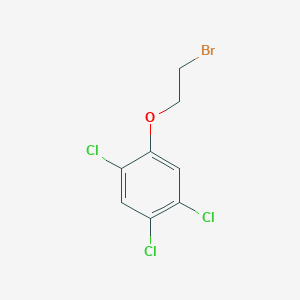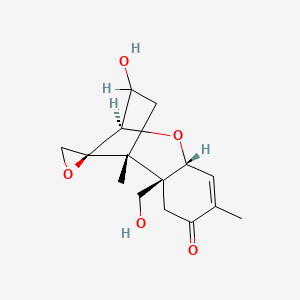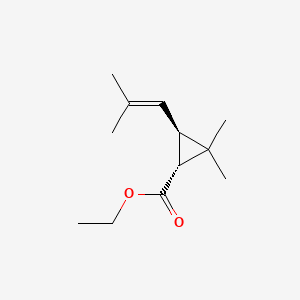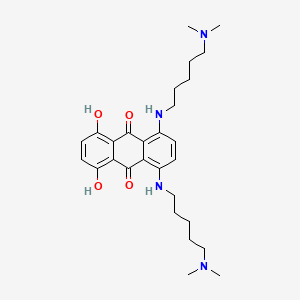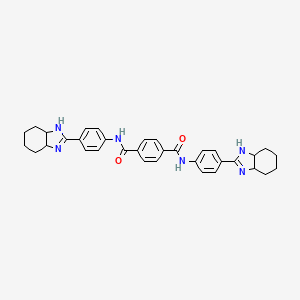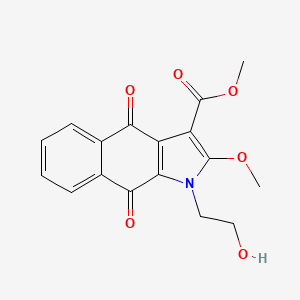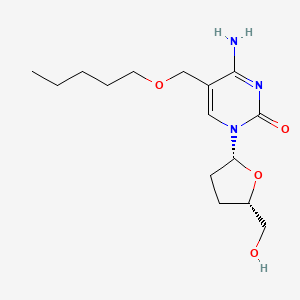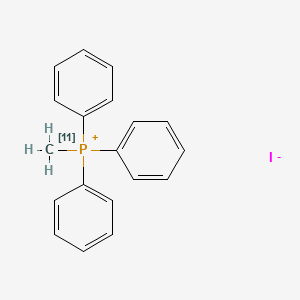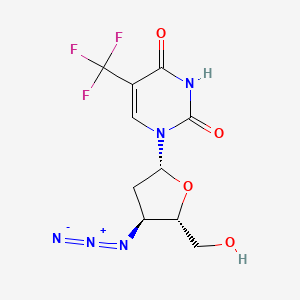
3'-Azido-2',3'-dideoxy-5-trifluoromethyluridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Azido-2’,3’-dideoxy-5-trifluoromethyluridine is a synthetic nucleoside analog. It is structurally characterized by the presence of an azido group at the 3’ position, a trifluoromethyl group at the 5’ position, and the absence of hydroxyl groups at the 2’ and 3’ positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Azido-2’,3’-dideoxy-5-trifluoromethyluridine typically involves multiple stepsThe trifluoromethyl group is then introduced at the 5’ position using a suitable trifluoromethylating agent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of high-efficiency catalysts, advanced purification techniques, and stringent reaction conditions to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3’-Azido-2’,3’-dideoxy-5-trifluoromethyluridine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in click chemistry reactions, such as azide-alkyne cycloaddition.
Reduction Reactions: The azido group can be reduced to an amine under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation at the 5’ position.
Common Reagents and Conditions
Substitution: Copper(I) catalysts are commonly used for azide-alkyne cycloaddition.
Reduction: Hydrogenation or the use of reducing agents like triphenylphosphine.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Major Products
Substitution: Formation of triazole derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of oxidized uridine derivatives.
Wissenschaftliche Forschungsanwendungen
3’-Azido-2’,3’-dideoxy-5-trifluoromethyluridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving nucleic acid interactions and modifications.
Medicine: Investigated for its potential antiviral properties, particularly against HIV.
Industry: Utilized in the development of diagnostic tools and therapeutic agents
Wirkmechanismus
The compound exerts its effects primarily through the incorporation into nucleic acids, where it acts as a chain terminator. This prevents the elongation of DNA or RNA strands, thereby inhibiting viral replication. The azido group at the 3’ position is crucial for this activity, as it prevents the formation of phosphodiester linkages necessary for nucleic acid synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3’-Azido-2’,3’-dideoxyuridine: Similar structure but lacks the trifluoromethyl group.
3’-Azido-2’,3’-dideoxyadenosine: Contains an adenine base instead of uracil.
3’-Azido-2’,3’-dideoxyguanosine: Contains a guanine base instead of uracil
Uniqueness
3’-Azido-2’,3’-dideoxy-5-trifluoromethyluridine is unique due to the presence of the trifluoromethyl group, which can enhance its lipophilicity and potentially improve its pharmacokinetic properties. This modification may also influence its interaction with biological targets, making it a valuable compound for further research and development .
Eigenschaften
CAS-Nummer |
87190-84-9 |
|---|---|
Molekularformel |
C10H10F3N5O4 |
Molekulargewicht |
321.21 g/mol |
IUPAC-Name |
1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H10F3N5O4/c11-10(12,13)4-2-18(9(21)15-8(4)20)7-1-5(16-17-14)6(3-19)22-7/h2,5-7,19H,1,3H2,(H,15,20,21)/t5-,6+,7+/m0/s1 |
InChI-Schlüssel |
LYWDBOUHROZMIU-RRKCRQDMSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)N=[N+]=[N-] |
Kanonische SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


